5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one
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Overview
Description
5,8-Dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a nitro group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the quinoline ring using nitrating agents like nitric acid and sulfuric acid.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methoxy groups to hydroxyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against bacteria and fungi.
Antimalarial Agents: Some quinoline compounds are used in the treatment of malaria.
Medicine
Pharmaceuticals: Potential use in the development of new drugs for various diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug with a similar structure.
Nitroquinoline N-oxide: A compound with a nitro group on the quinoline ring.
Uniqueness
5,8-Dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H12N2O5 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5,8-dimethoxy-4-methyl-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H12N2O5/c1-6-4-9(15)13-11-8(18-2)5-7(14(16)17)12(19-3)10(6)11/h4-5H,1-3H3,(H,13,15) |
InChI Key |
AKMCTEULHHKOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=C(C(=C12)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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